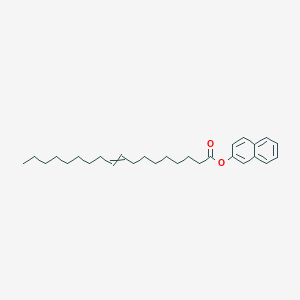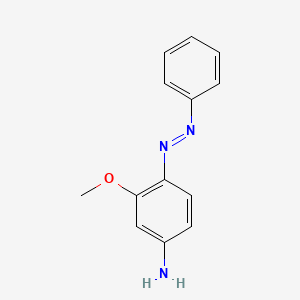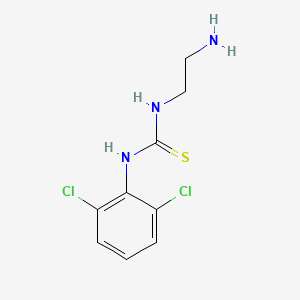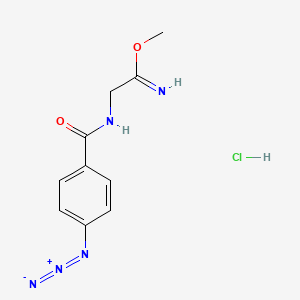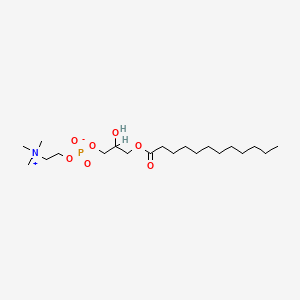![molecular formula C21H27N3O4S B1228368 3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228368.png)
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Spiroheterocyclic Compounds : This compound is used in the synthesis of spiroheterocyclic compounds. The process involves reactions of 1,4-dioxaspiro[4.5]decan-8-one with various reactants, highlighting its versatility in creating novel spiroheterocycles (Meng et al., 2017).
Antiviral Evaluation : Some derivatives of this compound have been synthesized and evaluated for antiviral activity, notably against influenza A/H3N2 virus and human coronavirus (Apaydın et al., 2020).
Nematicidal Activity : Certain derivatives have shown effectiveness as nematicides, highlighting potential agricultural applications (Srinivas et al., 2008).
Growth-Regulating Activity : A specific derivative demonstrated growth-regulating activity, suggesting potential applications in plant biology and agriculture (Sharifkanov et al., 2001).
Antibacterial Evaluation : These compounds have been synthesized and tested for antibacterial activity against various bacterial species, indicating potential for antimicrobial applications (Natarajan et al., 2021).
Antimicrobial Activity : Derivatives have been synthesized for their antimicrobial properties, suggesting their usefulness in developing new antimicrobial agents (Singh et al., 2021).
Drug Development and Biological Studies
Antitubercular Drug Candidate : A structural study of a derivative indicated its promise as an antitubercular drug candidate (Richter et al., 2022).
Anticancer and Antidiabetic Applications : Certain spirothiazolidines analogs, derived from this compound, have shown significant anticancer and antidiabetic activities (Flefel et al., 2019).
Antiviral Properties : Novel derivatives have been investigated for their potential as antiviral agents against influenza A virus (Apaydın et al., 2021).
Antimicrobial Mannich Bases : Mannich bases derived from this compound have exhibited notable antimicrobial activity, suggesting a broad range of potential biological applications (Hussein et al., 2015).
Biologically Active Compounds Synthesis : Synthesis of biologically active compounds using derivatives of this chemical has been explored, indicating diverse therapeutic potentials (Amirani Poor et al., 2018).
Evaluation Against Respiratory and Biodefense Viruses : Novel derivatives have been synthesized and evaluated against a range of respiratory and biodefense viruses, showing potential in the development of antiviral drugs (Selvam et al., 2007).
Synthesis of Functionalized Derivatives : Functionalized derivatives have been synthesized, showcasing the compound's utility in creating a variety of biologically active molecules (Kut et al., 2020).
Eigenschaften
Produktname |
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
|---|---|
Molekularformel |
C21H27N3O4S |
Molekulargewicht |
417.5 g/mol |
IUPAC-Name |
3-[6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-6-oxohexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H27N3O4S/c25-18(23-12-9-21(10-13-23)27-14-15-28-21)8-2-1-5-11-24-19(26)16-6-3-4-7-17(16)22-20(24)29/h3-4,6-7H,1-2,5,8-15H2,(H,22,29) |
InChI-Schlüssel |
AQBWUEJVFPHJKP-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12OCCO2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Kanonische SMILES |
C1CN(CCC12OCCO2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=S |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-(3-pyridinylmethyl)thiourea](/img/structure/B1228285.png)
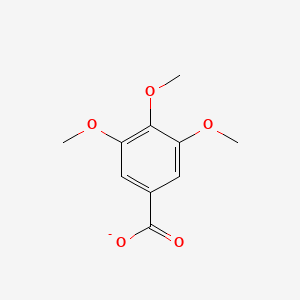

![N-[2-[(3-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1228290.png)
![1-Tert-butyl-5-[(4-ethoxyanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1228291.png)
![7-[4-[[[(4-Bromophenyl)-oxomethyl]amino]-sulfanylidenemethyl]-1-piperazinyl]-1-ethyl-6-fluoro-4-oxo-3-quinolinecarboxylic acid](/img/structure/B1228292.png)
![1-(1-Adamantyl)-2-[(1-oxido-2-pyridin-1-iumyl)thio]ethanone](/img/structure/B1228295.png)

